![molecular formula C12H11BrN4O2S B2759164 3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2097928-58-8](/img/structure/B2759164.png)
3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,3,4-thiadiazole derivatives, involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 1,3,4-thiadiazole derivatives, have been studied. These compounds have shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .Scientific Research Applications
- 1,3,4-Thiadiazole , a common structural motif in this compound, appears in medications such as cephazolin (an antibiotic) and acetazolamide (used to treat glaucoma and altitude sickness) .
- Researchers explore derivatives of 1,3,4-thiadiazole for their potential as antiviral, antibacterial, and antitumor agents .
- It serves as a key intermediate for the synthesis of thiadiazolo [3,2-α]pyrimidin-7-ones , which exhibit diverse biological activities .
Medicinal Chemistry
Biological Activities
Anti-HIV Research
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as the one in the given compound, have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it can be inferred that the compound might interact with multiple targets depending on the specific biological activity.
Mode of Action
The 1,3,4-thiadiazole moiety is known to interact strongly with biological targets due to its mesoionic character . This interaction could lead to changes in the function of the target, resulting in the observed biological activity.
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been reported to affect various biochemical pathways depending on their specific biological activity . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins . Inhibition of Hsp90 results in the degradation of several oncoproteins .
Pharmacokinetics
Compounds with a 1,3,4-thiadiazole moiety are known to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the bioavailability of the compound.
Result of Action
Based on the wide range of biological activities exhibited by compounds with a 1,3,4-thiadiazole moiety , it can be inferred that the compound might induce various molecular and cellular changes depending on the specific biological activity.
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S/c13-9-3-8(4-14-5-9)12(18)17-2-1-10(7-17)19-11-6-15-20-16-11/h3-6,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIMJQWNCQKVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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